molecular formula C15H18N6 B5695034 2,4-bis(3,5-dimethyl-1H-pyrazol-1-yl)-6-methylpyrimidine

2,4-bis(3,5-dimethyl-1H-pyrazol-1-yl)-6-methylpyrimidine

Cat. No.: B5695034
M. Wt: 282.34 g/mol
InChI Key: SFFXSVQMOKZZGS-UHFFFAOYSA-N
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Description

2,4-bis(3,5-dimethyl-1H-pyrazol-1-yl)-6-methylpyrimidine is a heterocyclic compound that features both pyrazole and pyrimidine rings. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, coordination chemistry, and materials science. The presence of multiple nitrogen atoms in its structure allows it to act as a versatile ligand in coordination complexes.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

The biochemical properties of 2,4-bis(3,5-dimethyl-1H-pyrazol-1-yl)-6-methylpyrimidine are largely determined by its interactions with various biomolecules. It has been found to interact with a variety of enzymes and proteins

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of action of this compound is complex and involves a variety of biochemical interactions. It is known to bind to certain biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with certain enzymes and cofactors, and can have effects on metabolic flux or metabolite levels

Transport and Distribution

The transport and distribution of this compound within cells and tissues is a complex process that involves various transporters and binding proteins This compound can also have effects on its localization or accumulation within cells

Subcellular Localization

The subcellular localization of this compound can have significant effects on its activity or function This can include any targeting signals or post-translational modifications that direct it to specific compartments or organelles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-bis(3,5-dimethyl-1H-pyrazol-1-yl)-6-methylpyrimidine typically involves the reaction of 2,4-dichloro-6-methylpyrimidine with 3,5-dimethyl-1H-pyrazole in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution of chlorine atoms by pyrazole groups.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would require optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2,4-bis(3,5-dimethyl-1H-pyrazol-1-yl)-6-methylpyrimidine can undergo various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of electron-withdrawing groups.

    Coordination Reactions: It can form coordination complexes with transition metals, acting as a bidentate or tridentate ligand.

    Oxidation and Reduction: The pyrazole and pyrimidine rings can undergo oxidation and reduction under appropriate conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Potassium carbonate in DMF.

    Coordination Complex Formation: Transition metal salts such as nickel(II) sulfate or cobalt(II) chloride in aqueous or alcoholic solutions.

    Oxidation: Strong oxidizing agents like potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride.

Major Products

    Substitution Reactions: Derivatives with different substituents on the pyrazole or pyrimidine rings.

    Coordination Complexes: Metal-ligand complexes with varying stoichiometries and geometries.

Scientific Research Applications

2,4-bis(3,5-dimethyl-1H-pyrazol-1-yl)-6-methylpyrimidine has been explored for various scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-bis(3,5-dimethyl-1H-pyrazol-1-yl)-6-methylpyrimidine is unique due to the combination of pyrazole and pyrimidine rings, which provides a distinct electronic environment and coordination behavior. This makes it particularly versatile in forming stable complexes with a variety of metal ions, which can be tailored for specific applications in catalysis, materials science, and medicinal chemistry.

Properties

IUPAC Name

2,4-bis(3,5-dimethylpyrazol-1-yl)-6-methylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N6/c1-9-8-14(20-12(4)6-10(2)18-20)17-15(16-9)21-13(5)7-11(3)19-21/h6-8H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFFXSVQMOKZZGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2C(=CC(=N2)C)C)N3C(=CC(=N3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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